molecular formula C17H16N4O B278911 N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278911
M. Wt: 292.33 g/mol
InChI Key: HUVHZUVNWIRQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a triazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that produces pro-inflammatory prostaglandins. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a signaling pathway that regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress and inflammation. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to modulate the expression of various genes involved in cancer, neuroprotection, and inflammation. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and well-characterized mechanism of action. However, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its limited solubility in water and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for the study of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more efficient synthesis methods, the identification of new targets for N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, and the evaluation of its potential clinical applications. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Additionally, the combination of N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide with other compounds may enhance its therapeutic potential in various diseases.

Synthesis Methods

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods, including the reaction of 3-methylbenzoyl chloride with 4-methylphenylhydrazine in the presence of triethylamine, followed by the reaction with triazole-3-carboxylic acid. Another method involves the reaction of 3-methylbenzoyl chloride with 4-methylphenylhydrazine in the presence of sodium azide, followed by the reaction with triazole-3-carboxylic acid. These methods have been reported to yield N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide with high purity and yield.

Scientific Research Applications

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In neuroprotection, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to protect against oxidative stress and inflammation-induced neuronal damage. N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation, N-(3-methylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models of rheumatoid arthritis and colitis.

properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-12-6-8-15(9-7-12)21-11-18-16(20-21)17(22)19-14-5-3-4-13(2)10-14/h3-11H,1-2H3,(H,19,22)

InChI Key

HUVHZUVNWIRQNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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